molecular formula C14H13Cl B1422842 2-Chloro-1-methyl-4-(4-methylphenyl)benzene CAS No. 92189-88-3

2-Chloro-1-methyl-4-(4-methylphenyl)benzene

Cat. No. B1422842
CAS RN: 92189-88-3
M. Wt: 216.7 g/mol
InChI Key: SJDZUSHAMYHPNB-UHFFFAOYSA-N
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Description

“2-Chloro-1-methyl-4-(4-methylphenyl)benzene” is a chemical compound with the molecular formula C14H13Cl . It is also known as "1,1’-Biphenyl, 3-chloro-4,4’-dimethyl-" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” can be represented by the InChI code: 1S/C14H13Cl/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group and a chloro group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” are not available, it’s known that benzene derivatives can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

“2-Chloro-1-methyl-4-(4-methylphenyl)benzene” is a liquid at room temperature . It has a molecular weight of 216.71 g/mol . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Catalytic Reactions

  • Chloro(tetraphenylporphyrinato)iron, a catalyst, is used in the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, yielding over 70% in some reactions involving substituted benzene compounds (Mbuvi & Woo, 2009).

Stereochemistry in Chemical Reactions

  • The Friedel-Crafts alkylation of benzene with optically active compounds, including chloro and methyl substituents, demonstrates varied stereochemical outcomes depending on the catalyst used (Segi et al., 1982).

Crystallography and Molecular Structure

  • Studies on molecules like 4-Chloro-N-o-tolylbenzamide, which contain chloro and methyl groups in their structure, provide insights into crystal structure and intermolecular interactions (Saeed et al., 2008).
  • The crystal structure and Hirshfeld surface analysis of compounds including 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole are studied for understanding molecular packing and interactions (Aydın et al., 2021).

Modern Friedel-Crafts Chemistry

  • The alkylation of benzene with derivatives containing chloro and methyl groups is studied in modern Friedel-Crafts chemistry, revealing various product formations under different catalytic conditions (Albar et al., 1997).

Medicinal Chemistry and Biological Relevance

  • Compounds such as 3-(2-chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one are studied for their potential biological significance, especially in the context of medicinal chemistry (Patel et al., 2012).

Safety And Hazards

The safety data sheet (SDS) for “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” indicates that it may pose certain hazards. The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . For detailed safety information, it’s recommended to refer to the SDS .

Future Directions

While specific future directions for “2-Chloro-1-methyl-4-(4-methylphenyl)benzene” are not available, research in the field of benzene derivatives is ongoing. These compounds have a wide range of applications in the chemical industry and are subjects of active research .

properties

IUPAC Name

2-chloro-1-methyl-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDZUSHAMYHPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20710477
Record name 3-Chloro-4,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-methyl-4-(4-methylphenyl)benzene

CAS RN

92189-88-3
Record name 3-Chloro-4,4'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20710477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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